molecular formula C14H15ClN2O B11856599 3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 1707359-96-3

3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11856599
CAS No.: 1707359-96-3
M. Wt: 262.73 g/mol
InChI Key: QNRHJBYGSHXFCK-UHFFFAOYSA-N
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Description

3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of a tetrahydrofuran ring and a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine could yield an amine derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline
  • 1-(Tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Uniqueness

What sets 3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile apart is the combination of the tetrahydrofuran ring with the tetrahydroisoquinoline structure, along with the presence of both chloro and carbonitrile functional groups. This unique structure provides distinct chemical properties and potential for diverse applications in various fields.

Properties

CAS No.

1707359-96-3

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

3-chloro-1-(oxolan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C14H15ClN2O/c15-14-11(8-16)9-4-1-2-5-10(9)13(17-14)12-6-3-7-18-12/h12H,1-7H2

InChI Key

QNRHJBYGSHXFCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3CCCO3)Cl)C#N

Origin of Product

United States

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